N-(4-bromophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Bicyclic Core
Substituent Geometry
| Position | Group | Bond Length (Å) | Bond Angle (°) |
|---|---|---|---|
| 2 | Phenyl | 1.48 (C-C) | 120° (sp²) |
| 3 | Methyl | 1.54 (C-C) | 109.5° (sp³) |
| 5 | Methyl | 1.54 (C-C) | 109.5° (sp³) |
| 7 | 4-BrPh-NH | 1.40 (N-C) | 120° (sp²) |
Table 1: Key bond parameters derived from analogous pyrazolo[1,5-a]pyrimidine structures.
The 4-bromophenylamine group at position 7 introduces steric bulk and electronic asymmetry, while the two methyl groups at positions 3 and 5 enforce a non-planar conformation. Density functional theory (DFT) calculations on similar systems suggest dihedral angles of 35–55° between the bicyclic core and aryl substituents.
Crystallographic Characterization and Hirshfeld Surface Analysis
While single-crystal X-ray diffraction data for this specific compound remains unreported, insights can be drawn from structurally analogous pyrazolo[1,5-a]pyrimidine derivatives. For the closely related compound 3-(4-methoxyphenyl)-7-phenylpyrazolo[1,5-a]pyrimidine:
Crystallographic Parameters
- Space group : P21/n (monoclinic)
- Unit cell dimensions :
- a = 7.42 Å
- b = 14.89 Å
- c = 15.02 Å
- β = 92.3°
- Z value : 4
Hirshfeld Surface Analysis
| Interaction Type | Contribution (%) | Distance (Å) |
|---|---|---|
| H···H | 48.2 | 2.2–2.4 |
| C···H/H···C | 23.9 | 2.6–3.0 |
| N···H/H···N | 17.4 | 2.4–2.7 |
Table 2: Intermolecular interactions in a pyrazolopyrimidine analog.
The predominance of H···H contacts suggests tight van der Waals packing, while N···H interactions indicate potential hydrogen-bonding networks. For the title compound, the bromine atom would likely participate in halogen bonding (C-Br···π), further stabilizing the crystal lattice.
Comparative Structural Analysis with Pyrazolo[1,5-a]pyrimidine Analogues
Structural variations across the pyrazolo[1,5-a]pyrimidine family significantly influence molecular properties:
Substituent Effects on Planarity
| Compound | Dihedral Angle (°) |
|---|---|
| Parent pyrazolo[1,5-a]pyrimidine | 0 (planar) |
| 3,5-Dimethyl derivative | 12–18 |
| N-(4-BrPh)-3,5-dimethyl derivative | 35–54 |
Table 3: Planarity comparison based on substituent bulk.
The steric bulk of the 4-bromophenylamine group induces greater distortion from planarity compared to smaller substituents. This non-planar conformation may impact π-π stacking interactions in biological systems.
Electronic Effects
- Methyl groups : Electron-donating (+I effect) stabilizes the bicyclic core
- Bromophenyl : Electron-withdrawing (-I effect) creates localized electron deficiency
- Amine linker : Provides hydrogen-bonding capability and rotational flexibility
Notably, the C(7)-NH group in this compound differs from oxygen-containing morpholine substituents in kinase-targeted analogs, eliminating hydrogen-bond acceptor capacity while introducing donor potential.
Properties
Molecular Formula |
C20H17BrN4 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H17BrN4/c1-13-12-18(23-17-10-8-16(21)9-11-17)25-20(22-13)14(2)19(24-25)15-6-4-3-5-7-15/h3-12,23H,1-2H3 |
InChI Key |
NOQHZZLXUDRIEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Br)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Pyrazolo[1,5-a]pyrimidine Core Formation
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions. A validated approach involves reacting 5-amino-4-cyanopyrazoles with diketones or malonate derivatives. For example:
-
Starting Material : 5-Amino-1-substituted pyrazole-4-carbonitrile (e.g., 5-amino-1-phenylpyrazole-4-carbonitrile).
-
Cyclization Agent : Diethyl malonate or malononitrile in ethanol under reflux with triethylamine.
-
Mechanism : The amino and cyano groups undergo nucleophilic attack, forming the pyrimidine ring. Subsequent aromatization yields the fused pyrazolo-pyrimidine system.
Example Protocol :
Introduction of the 4-Bromophenylamine Group
The 7-amino-4-bromophenyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. A patent-pending method for analogous compounds uses:
-
Substrate : Pyrazolo-pyrimidine intermediate with a leaving group (e.g., chloride) at position 7.
-
Amine Source : 4-Bromoaniline (1.5 equiv) in the presence of Pd(OAc)₂/Xantphos catalyst.
Optimization Insight :
Methyl and Phenyl Substituent Installation
Methyl and phenyl groups are introduced via:
-
Friedel-Crafts Alkylation : For 3,5-dimethyl groups using methyl iodide and AlCl₃.
-
Suzuki-Miyaura Coupling : For the 2-phenyl group using phenylboronic acid and Pd(PPh₃)₄.
Critical Parameters :
-
Temperature control (<0°C) prevents over-alkylation.
-
Boronic acid purification via recrystallization ensures coupling efficiency.
Comparative Analysis of Synthetic Methods
Reaction Monitoring and Characterization
-
HPLC-MS : Tracks intermediate formation (e.g., m/z = 368 for pyrazolo-pyrimidine core).
-
¹H NMR : Key signals include:
-
IR Spectroscopy : Absence of CN stretch (~2200 cm⁻¹) confirms cyclization.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the 4-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Corresponding oxides of the parent compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
Anticancer Activity
N-(4-bromophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine has shown promising results in inhibiting tumor cell proliferation.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the compound's cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated significant cytotoxicity with IC50 values as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that this compound could be a lead candidate for developing new anticancer agents .
Antiviral Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidin-7-amines may possess antiviral properties. The mechanism involves disrupting viral replication processes.
Case Study: Influenza Virus Inhibition
A study focused on compounds targeting the influenza A virus polymerase revealed that modifications in the pyrazolo[1,5-a]pyrimidine structure could enhance binding affinity to viral components. This suggests potential for developing antiviral therapies based on this compound .
Anti-inflammatory Effects
The compound's structure suggests it may exhibit anti-inflammatory properties by modulating cytokine production.
Research Insights
Preliminary studies have indicated that this compound can inhibit pro-inflammatory cytokines, which are crucial in various inflammatory diseases. Further research is needed to confirm these effects and elucidate the underlying mechanisms .
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial activity, the compound is believed to inhibit the biosynthesis of essential bacterial lipids, thereby disrupting cell membrane integrity . For its anticancer activity, it is thought to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituent patterns and biological activities:
Key Trends in Structure–Activity Relationships (SAR)
Substituent Effects on Bioactivity :
- Halogenated Aromatic Rings (e.g., 4-bromo, 4-fluoro): Enhance binding affinity to hydrophobic pockets in target enzymes (e.g., mycobacterial ATP synthase).
- Methyl vs. Bulky Groups : Methyl substituents (as in the target compound) improve metabolic stability but may reduce potency compared to bulkier groups (e.g., tert-butyl).
- Pyridylmethyl vs. Aryl Amines : Pyridylmethyl amines (e.g., compound 33) exhibit superior anti-mycobacterial activity due to optimized hydrogen bonding and π-π interactions.
Physicochemical Properties :
- LogP and Solubility : Bromine and fluorine substituents increase lipophilicity (LogP ~3.5–4.0), whereas morpholine or piperidine groups enhance aqueous solubility (e.g., compound 50: LogP ~2.8).
- Metabolic Stability : Methyl groups at 3- and 5-positions (as in the target compound) reduce oxidative metabolism, extending half-life in liver microsomes.
Toxicity Profiles :
- Compounds with pyridylmethyl amines (e.g., 47–51) show reduced hERG channel inhibition (IC50 >10 µM), minimizing cardiac toxicity risks.
Biological Activity
N-(4-bromophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered interest due to its potential therapeutic applications, particularly in oncology and antiviral therapies. Its unique bicyclic structure, which incorporates both pyrazole and pyrimidine rings, along with the presence of a brominated phenyl group, enhances its biological activity.
- Molecular Formula : C20H17BrN4
- Molecular Weight : 393.3 g/mol
- Structure : The compound features a brominated phenyl group attached to a pyrazolo[1,5-a]pyrimidine core.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinase 2 (CDK2). By interacting with CDK2, this compound disrupts cell cycle progression, leading to significant inhibition of cell growth in various cancer cell lines.
Anticancer Activity
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit potent anticancer properties. In vitro studies have demonstrated that this compound shows promising activity against several cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 15.3 | |
| A549 (Lung Cancer) | 10.0 |
The above data indicates that the compound demonstrates significant cytotoxicity against these cancer cell lines, making it a candidate for further therapeutic exploration.
Antiviral Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antiviral activity. The mechanism is believed to involve the inhibition of viral replication pathways, although further research is required to elucidate specific targets and pathways involved.
Case Studies
A recent study evaluated various derivatives of pyrazolo[1,5-a]pyrimidines for their biological activities. Among the synthesized compounds, this compound exhibited superior inhibitory effects on cell proliferation in comparison to other derivatives tested. The study utilized the MTT assay for quantifying cell viability and confirmed the compound's potential as an effective anticancer agent .
Structure-Activity Relationship (SAR)
The structural modifications in this compound significantly influence its biological activity. The presence of the bromine atom enhances reactivity and selectivity towards biological targets compared to other derivatives lacking such substituents. SAR studies suggest that variations in substituent groups can lead to enhanced potency against specific cancer types while minimizing off-target effects.
Table 2: Comparison of Biological Activities of Related Compounds
Q & A
Q. What are the established synthetic routes for preparing N-(4-bromophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine?
The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, a method validated for structurally similar pyrazolo[1,5-a]pyrimidin-7-amine derivatives. Key steps include:
- Core formation : Cyclization of precursors (e.g., aminopyrazoles with substituted pyrimidines) under reflux conditions.
- Substitution : Introduction of the 4-bromophenyl group via Suzuki coupling using palladium catalysts (e.g., Pd(PPh₃)₄) and (4-bromophenyl)boronic acid in a solvent system like toluene/ethanol/water .
- Purification : Boc-protection and deprotection steps ensure purity, followed by recrystallization from solvents like hexane/ethyl acetate .
Q. How is structural confirmation performed for this compound?
Structural validation relies on:
- 1H NMR/13C NMR : To confirm substituent positions and integration ratios. For example, aromatic protons appear as distinct multiplet signals (δ 7.2–8.5 ppm), while methyl groups resonate as singlets (δ 2.1–2.5 ppm) .
- HRMS : To verify molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₈BrN₅: 432.07; observed: 432.06) .
- X-ray crystallography : For related derivatives, single-crystal analysis resolves bond angles and spatial arrangement (e.g., dihedral angles between pyrazolo and pyrimidine rings) .
Q. What preliminary biological screening strategies are recommended?
- Enzyme inhibition assays : Test against kinases or CRF1 receptors using fluorescence polarization or radiometric assays .
- Antimicrobial activity : MIC (Minimum Inhibitory Concentration) determination against mycobacterial strains (e.g., M. tuberculosis H37Rv) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for enhanced bioactivity?
- Substituent variation : Replace the 4-bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate receptor binding .
- Scaffold hybridization : Fuse with triazolo or indazole moieties (e.g., pyrido[3',2':3,4]pyrazolo[1,5-a]pyrimidine) to improve solubility and target affinity .
- Data-driven optimization : Use computational models (e.g., QSAR) to predict substituent effects on activity, as demonstrated for antimalarial triazolopyrimidines .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Control variables like solvent (DMSO concentration ≤0.1%) and cell passage number.
- Orthogonal validation : Confirm enzyme inhibition with SPR (Surface Plasmon Resonance) if initial HTS (High-Throughput Screening) yields inconsistent IC₅₀ values .
- Meta-analysis : Compare datasets from analogs (e.g., 3-(4-methoxy-2-methylphenyl) derivatives) to identify trends masked by experimental noise .
Q. What computational methods are effective for in-silico drug design?
- Molecular docking : Use AutoDock Vina to model interactions with CRF1 receptors or CDK2, focusing on key residues (e.g., His199 in CRF1) .
- ADMET prediction : Tools like SwissADME assess logP (target ≤3.5) and CYP450 inhibition risks.
- Free energy perturbation (FEP) : Quantify binding affinity changes for trifluoromethyl substitutions, as seen in pyrazolo[1,5-a]pyrimidine-based inhibitors .
Methodological Challenges and Solutions
Q. How to address low yields in Suzuki coupling steps?
- Catalyst optimization : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for sterically hindered substrates.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) and improve regioselectivity .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate Boc-protected intermediates before deprotection .
Q. What strategies improve solubility for in vivo studies?
- Prodrug design : Introduce phosphate or morpholine groups at the 7-amine position .
- Nanoparticle formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
